N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine
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Overview
Description
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine is a complex organic compound that features a combination of benzodioxole, naphthalene, and benzoxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine typically involves multiple steps:
Formation of 6-bromo-1,3-benzodioxole-5-carboxaldehyde: This intermediate can be synthesized by brominating 1,3-benzodioxole-5-carboxaldehyde.
Condensation Reaction: The aldehyde group of 6-bromo-1,3-benzodioxole-5-carboxaldehyde reacts with 2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine under acidic or basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the double bond or other functional groups.
Substitution: The bromine atom in the benzodioxole moiety can be substituted with other groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have biological activity and could be studied for its potential as a pharmaceutical agent.
Medicine: It could be investigated for its therapeutic potential in treating various diseases.
Industry: The compound may be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine would depend on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways involved would require detailed study using techniques such as molecular docking and biochemical assays.
Comparison with Similar Compounds
Similar Compounds
6-Bromo-1,3-benzodioxole-5-carboxaldehyde: A precursor in the synthesis of the target compound.
1,3-Benzodioxole: A simpler compound that shares the benzodioxole moiety.
Indole Derivatives: Compounds with similar aromatic structures and potential biological activities.
Uniqueness
N-[(E)-(6-bromo-1,3-benzodioxol-5-yl)methylidene]-2-(naphthalen-2-yl)-1,3-benzoxazol-6-amine is unique due to its combination of three distinct aromatic systems, which may confer unique chemical and biological properties
Properties
Molecular Formula |
C25H15BrN2O3 |
---|---|
Molecular Weight |
471.3 g/mol |
IUPAC Name |
1-(6-bromo-1,3-benzodioxol-5-yl)-N-(2-naphthalen-2-yl-1,3-benzoxazol-6-yl)methanimine |
InChI |
InChI=1S/C25H15BrN2O3/c26-20-12-24-23(29-14-30-24)10-18(20)13-27-19-7-8-21-22(11-19)31-25(28-21)17-6-5-15-3-1-2-4-16(15)9-17/h1-13H,14H2 |
InChI Key |
WWJCCWOHZAHQIJ-UHFFFAOYSA-N |
Canonical SMILES |
C1OC2=C(O1)C=C(C(=C2)C=NC3=CC4=C(C=C3)N=C(O4)C5=CC6=CC=CC=C6C=C5)Br |
Origin of Product |
United States |
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